4-Bromo-2-ethoxypyrimidine

説明

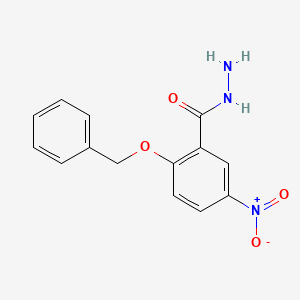

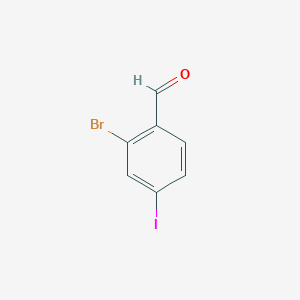

“4-Bromo-2-ethoxypyrimidine” is a heterocyclic organic compound with the molecular formula C6H7BrN2O. It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-ethoxypyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a bromine atom and an ethoxy group attached to the pyrimidine ring .

Physical And Chemical Properties Analysis

4-Bromo-2-ethoxypyrimidine has a molecular weight of 203.04 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

科学的研究の応用

Synthesis and Antiviral Activity

4-Bromo-2-ethoxypyrimidine serves as a key intermediate in the synthesis of various antiviral agents. For example, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines substituted with bromo groups have shown marked inhibition of retrovirus replication in cell culture. This class of compounds includes derivatives that are notably inhibitory to human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity, demonstrating antiviral activity comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at effective concentrations (Hocková et al., 2003).

Synthetic Applications

4-Bromo-2-ethoxypyrimidine is utilized in the synthesis of nucleotide analogues and other complex organic molecules. For instance, the alkylation of 4-ethoxy-2-hydroxypyrimidines with various bromo compounds yields N1-substituted derivatives, which are pivotal intermediates for preparing uracil, thymine, and cytosine-substituted α-aminobutyric acids. These synthetic routes enable the construction of diverse molecular architectures for potential pharmacological applications (Nollet & Pandit, 1969).

Novel Drug Synthesis

4-Bromo-2-ethoxypyrimidine has been instrumental in the development of new drugs. For example, it has been used in the facile synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci reaction, highlighting its role in the creation of potent kinase inhibitors such as CK2 inhibitors. This exemplifies its utility in radical chemistry for the preparation of pharmacologically active molecules, demonstrating the versatility of 4-bromo-2-ethoxypyrimidine in drug discovery and development (Regan et al., 2012).

Antimicrobial Surface Coating

Research has also explored the antimicrobial properties of surfaces treated with compounds derived from 4-bromo-2-ethoxypyrimidine. A study involving the covalent attachment of poly(4-vinyl-N-alkylpyridinium bromide) to glass slides, where 4-bromo-2-ethoxypyrimidine could potentially serve as a precursor, resulted in surfaces that kill airborne bacteria upon contact. These findings underscore the potential of 4-bromo-2-ethoxypyrimidine derivatives in creating antibacterial coatings and materials (Tiller et al., 2001).

Safety and Hazards

When handling 4-Bromo-2-ethoxypyrimidine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is required .

特性

IUPAC Name |

4-bromo-2-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUPLAVRGSOWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethoxypyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

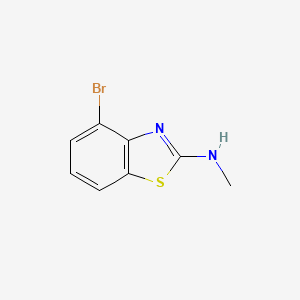

![6-Bromo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B1520085.png)